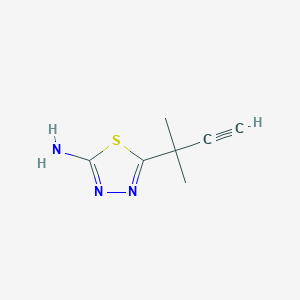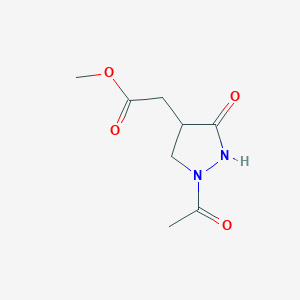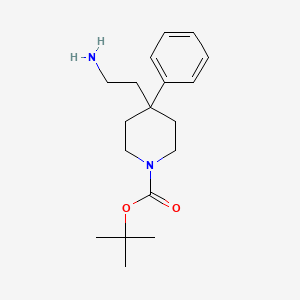![molecular formula C10H15NS B1469744 [1-(Thiophen-3-yl)cyclopentyl]methanamine CAS No. 190064-73-4](/img/structure/B1469744.png)
[1-(Thiophen-3-yl)cyclopentyl]methanamine
Descripción general
Descripción
“[1-(Thiophen-3-yl)cyclopentyl]methanamine” is a chemical compound . It is also known as TCPM. The CAS Number of this compound is 190064-73-4. The molecular formula is C10H15NS and the molecular weight is 181.3 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NS/c11-8-10 (5-1-2-6-10)9-4-3-7-12-9/h3-4,7H,1-2,5-6,8,11H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“[1-(Thiophen-3-yl)cyclopentyl]methanamine” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis and structural characterization of thiophene derivatives have been a focal point of research due to their diverse applications. Thiophene, a sulfur-containing heteroaromatic ring, is integral in creating compounds with a wide spectrum of biological activities and applications in material science. Substituted thiophenes have exhibited properties ranging from antimicrobial to anticancer activities, and have been used in the development of chemical sensors and solar cells. The crystal structure analysis of these compounds provides a foundation for understanding their potential applications and interactions (Nagaraju et al., 2018).
Applications in Material Science and Electronics
Thiophene-based compounds have been investigated for their applications in electronics, particularly in the development of organic light-emitting diodes (OLEDs). Homoleptic cyclometalated iridium complexes with thiophene derivatives have shown highly efficient red phosphorescence, making them suitable for use in OLED devices. These complexes demonstrate the potential for high-efficiency and pure-red emission, contributing to advancements in display technologies (Tsuboyama et al., 2003).
Pharmaceutical Applications
The incorporation of thiophene and its analogs into pharmaceutical compounds has been explored for their biological activities. These compounds have shown a range of activities, including antimicrobial and antiosteoclast properties. The synthesis of novel thiophene derivatives has led to the identification of compounds with potential antibacterial and antifungal applications, highlighting their significance in medicinal chemistry (Reddy et al., 2012; Mabkhot et al., 2017).
Catalytic Applications
Thiophene derivatives have been utilized in catalysis, particularly in cross-coupling reactions such as Heck and Suzuki reactions. Palladium(II) complexes containing thiophene-based ligands have been shown to act as effective pre-catalysts, demonstrating the role of these compounds in facilitating organic transformations. This application underscores the versatility of thiophene derivatives in synthetic organic chemistry (Chiririwa et al., 2013).
Safety and Hazards
The compound has several hazard statements: H302, H315, H318, H335 . These codes indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes provide safety advice on handling, storage, and disposal of the compound .
Propiedades
IUPAC Name |
(1-thiophen-3-ylcyclopentyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c11-8-10(4-1-2-5-10)9-3-6-12-7-9/h3,6-7H,1-2,4-5,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSNOOUJMAHHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Thiophen-3-yl)cyclopentyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one](/img/structure/B1469663.png)
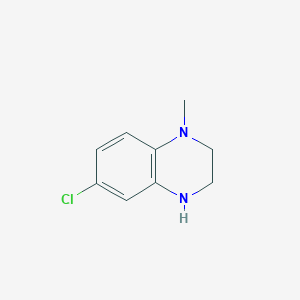
![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-3-ylmethanamine](/img/structure/B1469666.png)
![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbaldehyde](/img/structure/B1469667.png)
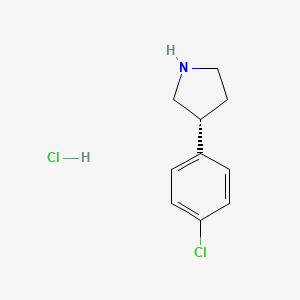

![2-Chloro-5,7-dihydrofuro[3,4-B]pyridine](/img/structure/B1469672.png)


![3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1469678.png)

